molecular formula C9H11ClFNO2 B13668406 (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride

(R)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride

Cat. No.: B13668406
M. Wt: 219.64 g/mol
InChI Key: XONSGAXDQPRIKP-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride is a chiral compound with a specific configuration It is a derivative of benzoic acid, featuring an aminoethyl group and a fluorine atom on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with a suitable benzoic acid derivative.

    Introduction of Fluorine: A fluorine atom is introduced to the benzene ring through electrophilic aromatic substitution using reagents like fluorine gas or other fluorinating agents.

    Aminoethyl Group Addition: The aminoethyl group is introduced via a nucleophilic substitution reaction, often using ethylamine or similar reagents.

    Resolution of Enantiomers: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques such as chromatography or crystallization.

    Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the aminoethyl group or fluorine atom is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving neurotransmitter modulation.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which ®-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, potentially affecting neurotransmitter levels, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride: The enantiomer of the compound, with different biological activities and properties.

    4-(1-Aminoethyl)-2-chlorobenzoic acid hydrochloride: A similar compound with a chlorine atom instead of fluorine, exhibiting different reactivity and applications.

    4-(1-Aminoethyl)-benzoic acid hydrochloride: Lacks the fluorine atom, leading to different chemical and biological properties.

Uniqueness

®-4-(1-Aminoethyl)-2-fluorobenzoic acid hydrochloride is unique due to its specific chiral configuration and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.64 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]-2-fluorobenzoic acid;hydrochloride

InChI

InChI=1S/C9H10FNO2.ClH/c1-5(11)6-2-3-7(9(12)13)8(10)4-6;/h2-5H,11H2,1H3,(H,12,13);1H/t5-;/m1./s1

InChI Key

XONSGAXDQPRIKP-NUBCRITNSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)C(=O)O)F)N.Cl

Canonical SMILES

CC(C1=CC(=C(C=C1)C(=O)O)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.